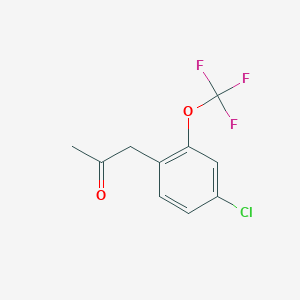

1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one

Beschreibung

1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone linked to a 4-chloro-2-(trifluoromethoxy)phenyl group.

Eigenschaften

Molekularformel |

C10H8ClF3O2 |

|---|---|

Molekulargewicht |

252.62 g/mol |

IUPAC-Name |

1-[4-chloro-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF3O2/c1-6(15)4-7-2-3-8(11)5-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3 |

InChI-Schlüssel |

HMFPZPNDEZONBI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 4-chloro-2-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of agrochemicals, materials, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Core Ketone Derivatives

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (3) This compound replaces the trifluoromethoxy group with a cyclopropyl moiety.

- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one A chalcone derivative with a conjugated enone system. The hydroxyl (-OH) group enhances hydrogen-bonding capacity, contrasting with the lipophilic -OCF₃ group in the target compound .

Trifluoromethoxy-Containing Compounds

- The -B(OH)₂ group enables Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of trifluoromethoxy-substituted aromatics in synthetic chemistry .

Physical and Chemical Properties

Melting Points and Solubility

*Estimated based on analogs; experimental data unavailable in evidence.

Spectroscopic Data

- NMR Trends :

- The trifluoromethoxy group in the target compound would produce distinct ¹⁹F NMR signals (δ ~ -55 to -60 ppm) and deshielded aromatic protons in ¹H NMR due to electron withdrawal .

- Comparatively, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one exhibits upfield-shifted cyclopropyl protons (δ 0.5–1.5 ppm) in ¹H NMR .

Biologische Aktivität

1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by a chlorinated aromatic ring, a trifluoromethoxy group, and a propanone moiety. Its molecular formula is CHClFO and it has a molecular weight of 252.62 g/mol. This compound's unique structure suggests potential applications in medicinal chemistry and agrochemical production due to its distinctive chemical properties influenced by the presence of both chloro and trifluoromethoxy substituents.

The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which can affect the compound's interactions with biological targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethoxy group may contribute to increased binding affinity for various biological targets, thus enhancing its pharmacological properties.

Biological Activity

Research on the biological activity of 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is limited, but insights can be drawn from studies of structurally similar compounds. Compounds with similar structural features often exhibit significant pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Interaction Studies

Preliminary interaction studies indicate that the compound may bind to specific molecular targets, potentially leading to therapeutic effects across various biological pathways. The binding affinity of 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one to enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) has not been explicitly detailed in available literature but is hypothesized based on similar compounds .

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one, along with their key differences and biological activities:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone | Contains a trifluoromethyl group instead of trifluoromethoxy | Ethanol derivative | Moderate COX inhibition |

| 4-Chloro-2-(trifluoromethoxy)benzonitrile | Contains a nitrile group instead of propanone | Nitrile functional group | Antimicrobial activity |

| 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one | Contains a trifluoromethylthio group instead of trifluoromethoxy | Sulfur-containing moiety | Anticancer properties |

Case Studies

While specific case studies focusing solely on 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one are scarce, research on related compounds provides valuable insights:

- Inhibition Studies : Similar compounds have been shown to inhibit cyclooxygenase (COX)-2 and lipoxygenases (LOX), suggesting potential anti-inflammatory properties .

- Cytotoxicity Assays : Compounds with trifluoromethoxy groups have demonstrated varying degrees of cytotoxicity against cancer cell lines such as MCF-7, indicating that 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one may also exhibit anticancer activity .

- Molecular Docking Studies : In silico studies have revealed that fluorinated compounds often form significant interactions with enzyme active sites due to their electron-withdrawing characteristics, which could enhance the biological activity of 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one through similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.